molecular formula C16H22S2Sn2 B13114798 Trimethyl-[5-[2-(5-trimethylstannylthiophen-2-yl)ethynyl]thiophen-2-yl]stannane

Trimethyl-[5-[2-(5-trimethylstannylthiophen-2-yl)ethynyl]thiophen-2-yl]stannane

Cat. No.: B13114798
M. Wt: 515.9 g/mol
InChI Key: FIYYYDYAOSAXOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trimethyl-[5-[2-(5-trimethylstannylthiophen-2-yl)ethynyl]thiophen-2-yl]stannane is a bistannane-thiophene derivative featuring two trimethylstannyl groups attached to thiophene rings interconnected via an ethynyl bridge. This structure confers unique electronic properties, making it a candidate for applications in organic electronics, such as organic field-effect transistors (OFETs) or photovoltaic devices.

Properties

Molecular Formula

C16H22S2Sn2

Molecular Weight

515.9 g/mol

IUPAC Name

trimethyl-[5-[2-(5-trimethylstannylthiophen-2-yl)ethynyl]thiophen-2-yl]stannane

InChI

InChI=1S/C10H4S2.6CH3.2Sn/c1-3-9(11-7-1)5-6-10-4-2-8-12-10;;;;;;;;/h1-4H;6*1H3;;

InChI Key

FIYYYDYAOSAXOH-UHFFFAOYSA-N

Canonical SMILES

C[Sn](C)(C)C1=CC=C(S1)C#CC2=CC=C(S2)[Sn](C)(C)C

Origin of Product

United States

Preparation Methods

Formation of the Thiophene Core

  • The thiophene rings are synthesized or procured as functionalized derivatives, often bearing halogen substituents (e.g., bromides) at reactive positions to enable subsequent coupling reactions.
  • The core thiophene units are prepared via classical heterocyclic synthesis or obtained commercially, depending on the synthetic strategy.

Introduction of Trimethylstannyl Groups (Stannylation)

  • The trimethylstannyl groups are introduced by reacting the halogenated thiophene intermediates with trimethyltin chloride (Me3SnCl) in the presence of a catalyst, typically a palladium complex.
  • This stannylation reaction proceeds via a palladium-catalyzed stannylation mechanism, replacing the halogen with the trimethylstannyl moiety.
  • Reaction conditions generally include an inert atmosphere (nitrogen or argon), anhydrous solvents such as tetrahydrofuran (THF), and controlled temperatures (room temperature to reflux).

Ethynylation via Sonogashira Coupling

  • The ethynyl bridge is introduced by coupling a stannylated thiophene with an ethynyl-functionalized thiophene derivative.
  • This step commonly employs the Sonogashira cross-coupling reaction, which couples terminal alkynes with aryl or vinyl halides using palladium catalysts and copper co-catalysts.
  • Typical reaction conditions include Pd(PPh3)2Cl2 or Pd(PPh3)4 as the catalyst, CuI as the co-catalyst, a base such as triethylamine or diisopropylethylamine, and solvents like THF or toluene under an inert atmosphere.
  • The reaction is conducted at temperatures ranging from room temperature to 80 °C for several hours to ensure complete coupling.

Purification and Isolation

  • The crude product is purified by column chromatography using silica gel or alumina, employing solvents such as hexane, dichloromethane, or mixtures thereof.
  • Final purification may involve recrystallization from suitable solvents to obtain analytically pure material.
  • Industrial synthesis follows the same fundamental steps but emphasizes reaction optimization for yield, purity, and scalability.
  • Larger reactors with precise temperature and atmosphere control are used.
  • Catalysts may be recycled, and solvent recovery systems are implemented to improve process sustainability.
  • Quality control includes NMR, mass spectrometry, and elemental analysis to confirm structure and purity.
Step Reagents/Conditions Purpose
Thiophene core synthesis Halogenated thiophene derivatives Starting material preparation
Stannylation Trimethyltin chloride, Pd catalyst, inert atmosphere Introduction of trimethylstannyl groups
Sonogashira coupling Pd catalyst, CuI, base, ethynyl derivative, inert atmosphere Formation of ethynyl bridge between thiophenes
Purification Chromatography, recrystallization Isolation of pure compound
  • The compound’s structure has been confirmed by spectroscopic techniques including ^1H NMR, ^13C NMR, and ^119Sn NMR, which verify the presence of trimethylstannyl groups and the ethynyl linkage.
  • Mass spectrometry confirms molecular weight consistent with the formula C16H22S2Sn2.
  • The compound exhibits stability under inert atmosphere but is sensitive to moisture and air, requiring careful handling.
  • Reaction yields for the stannylation and coupling steps typically range from 70% to 90%, depending on reaction scale and conditions.

The preparation of Trimethyl-[5-[2-(5-trimethylstannylthiophen-2-yl)ethynyl]thiophen-2-yl]stannane is achieved through a sequence of palladium-catalyzed stannylation and Sonogashira coupling reactions. These methods provide a robust route to this complex organotin compound with high purity and yield, suitable for further application in organic electronic materials. The process requires stringent control of reaction conditions, inert atmosphere, and purification techniques to ensure the integrity of the sensitive stannyl and ethynyl functionalities.

Chemical Reactions Analysis

Types of Reactions

Trimethyl-[5-[2-(5-trimethylstannylthiophen-2-yl)ethynyl]thiophen-2-yl]stannane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.

    Substitution: The trimethylstannyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Trimethyl-[5-[2-(5-trimethylstannylthiophen-2-yl)ethynyl]thiophen-2-yl]stannane has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Used in the production of advanced materials, such as semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of Trimethyl-[5-[2-(5-trimethylstannylthiophen-2-yl)ethynyl]thiophen-2-yl]stannane involves its interaction with molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity. The trimethylstannyl groups can also facilitate the formation of organometallic complexes, which can further influence biological and chemical processes.

Comparison with Similar Compounds

Structural Analogues

2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene ()
  • Structure : Three fused thiophene rings without stannane groups.
  • Synthesis: Prepared via Stille coupling between 2,5-dibromothieno[3,2-b]thiophene and tributyl(thiophen-2-yl)stannane using Pd(PPh₃)₄ .
  • Key Differences : Lacks stannane substituents, reducing its utility in further functionalization. The absence of ethynyl linkers limits conjugation compared to the target compound.
Tributyl[5-[2-[(2-Methoxyethoxy)methoxy]ethyl]-2-thienyl]stannane ()
  • Structure : Tributylstannyl group attached to a thiophene ring with a methoxyethoxy substituent.
  • Synthesis: Not detailed in evidence, but likely involves Stille coupling or direct lithiation-stannylation.
  • Key Differences : Tributylstannyl groups enhance lipophilicity and solubility in organic solvents compared to trimethylstannyl groups. The methoxyethoxy side chain may improve processability for solution-based applications .
BTBT Derivatives ()
  • Structure: Benzothienobenzothiophene (BTBT) cores with ethynyl-thiophene or silane end-capping groups (e.g., Compound 2: 2-octyl-7-(5-(phenylethynyl)thiophen-2-yl)benzo[b]benzo[4,5]thieno[2,3-d]thiophene).
  • Applications : Used in OFETs with high hole mobility (up to 1.2 cm²/V·s).
  • Key Differences : BTBT derivatives lack stannane groups but incorporate alkyl or silane chains for solubility and film-forming properties. The target compound’s trimethylstannyl groups may offer advantages in further functionalization for tailored electronic properties .

Physical and Electronic Properties

Table 1: Comparative Properties of Selected Compounds

Compound Molecular Weight Substituents Key Properties Applications References
Target Compound ~550 (estimated) Trimethylstannyl, ethynyl High conjugation, reactive stannanes Organic electronics, catalysis
2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene 328 Thiophene Planar structure, moderate conjugation Semiconductors
Tributylstannane () 505.34 Tributylstannyl, methoxyethoxy High solubility, processability Intermediate for functionalization
BTBT Derivative (Compound 2, ) 586.8 Octyl, phenylethynyl High hole mobility (1.2 cm²/V·s) OFETs
  • Solubility : Trimethylstannyl groups reduce solubility compared to alkylated (e.g., octyl) or methoxyethoxy-substituted analogues. This may necessitate blended formulations or co-solvents for solution processing .
  • Thermal Stability : Stannanes generally exhibit lower thermal stability than pure hydrocarbons. Tributylstannanes () decompose at ~200°C, while trimethylstannanes may degrade at lower temperatures .

Biological Activity

Trimethyl-[5-[2-(5-trimethylstannylthiophen-2-yl)ethynyl]thiophen-2-yl]stannane is an organotin compound that has garnered attention in various fields, including materials science and medicinal chemistry. The unique structural features of this compound, particularly its thiophene moieties and trimethylstannyl groups, contribute to its biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and potential therapeutic applications.

Chemical Structure

The compound can be represented by the following structural formula:

C16H20S2Sn2\text{C}_{16}\text{H}_{20}\text{S}_{2}\text{Sn}_{2}

The biological activity of this compound primarily involves its interaction with cellular proteins and enzymes:

  • Enzyme Inhibition : The compound has been shown to inhibit certain protein tyrosine phosphatases (PTPs), which play a crucial role in regulating cell signaling pathways. By forming covalent bonds with the catalytic cysteine residues of PTPs, it prevents the dephosphorylation of target proteins, leading to increased phosphorylation states that can alter downstream signaling events.
  • Cell Signaling Modulation : The compound influences various signaling pathways by modulating the activity of key proteins involved in cell growth and differentiation. This modulation can affect gene expression profiles and cellular metabolism.
  • Induction of Apoptosis : Studies indicate that this compound can induce apoptosis in specific cancer cell lines by disrupting mitochondrial function and promoting the release of pro-apoptotic factors.

Biological Activity Data

Activity Effect References
Enzyme InhibitionInhibits protein tyrosine phosphatases
Cell Signaling ModulationAlters phosphorylation states
Induction of ApoptosisInduces apoptosis in cancer cell lines

Case Study 1: Cancer Cell Lines

In a study examining the effects of this compound on various cancer cell lines, researchers found that treatment led to significant apoptosis in breast cancer cells. The mechanism was attributed to mitochondrial disruption and increased oxidative stress within the cells.

Case Study 2: Neuroprotective Effects

Another investigation explored the neuroprotective potential of this compound against neurodegenerative diseases. It was observed that the compound could mitigate oxidative stress-induced neuronal cell death by modulating antioxidant enzyme activity, suggesting its potential as a therapeutic agent in neuroprotection .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates good absorption characteristics due to its lipophilicity. Its metabolism involves biotransformation primarily in the liver, with excretion occurring through renal pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.